molecular formula C19H24Cl3N3O2 B1195663 Icr 191-OH CAS No. 38915-18-3

Icr 191-OH

Cat. No.: B1195663
CAS No.: 38915-18-3
M. Wt: 432.8 g/mol
InChI Key: OXQSPWOGNCFWOR-UHFFFAOYSA-N
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Description

Icr 191-OH is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chloro-substituted acridine moiety, which is a common structural motif in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icr 191-OH typically involves multiple steps. One common approach is the reaction of 6-chloro-2-methoxyacridine with a suitable amine, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Icr 191-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Icr 191-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Icr 191-OH involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Amino-6-chloro-2-methoxyacridine: This compound shares a similar acridine core but lacks the ethanol and propylamino groups.

    6-Chloro-2-methoxyacridine: Another related compound with similar structural features but different functional groups.

Uniqueness

Icr 191-OH is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38915-18-3

Molecular Formula

C19H24Cl3N3O2

Molecular Weight

432.8 g/mol

IUPAC Name

2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride

InChI

InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H

InChI Key

OXQSPWOGNCFWOR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl

Synonyms

ICR 191-OH
ICR 191OH
ICR-191-OH
ICR-191OH

Origin of Product

United States

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